![molecular formula C9H7N3 B7961080 2-Methylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B7961080.png)
2-Methylimidazo[1,2-a]pyridine-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various scientific research fields. The structure of this compound consists of a fused bicyclic system with a nitrile group at the 7th position and a methyl group at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyridine-7-carbonitrile typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the condensation of 2-aminopyridine with acetonitrile in the presence of a catalyst such as sodium methoxide . The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are common in industrial settings .
化学反应分析
Types of Reactions
2-Methylimidazo[1,2-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination and iodination, are common and can be achieved using molecular bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or iodine in chloroform.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives such as 3-bromo-2-methylimidazo[1,2-a]pyridine.
科学研究应用
2-Methylimidazo[1,2-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties, particularly against Staphylococcus aureus.
Medicine: Investigated for potential therapeutic applications, including antitumor and antiviral activities.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
作用机制
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The compound’s antitumor effects are believed to involve the induction of apoptosis through the activation of caspases and the inhibition of key signaling pathways such as NF-kappaB .
相似化合物的比较
2-Methylimidazo[1,2-a]pyridine-7-carbonitrile can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Amino-1-propargylpyridinium: Known for its broad spectrum of biological activities, including antitumor and antiviral effects.
2-Amino-1-(2-bromoallyl)pyridinium: Exhibits significant antimicrobial properties.
Zolimidine: An antiulcer drug with a similar imidazo[1,2-a]pyridine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-6-12-3-2-8(5-10)4-9(12)11-7/h2-4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEVDPHIYOLYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
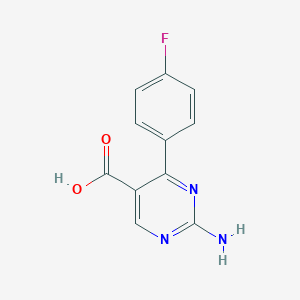
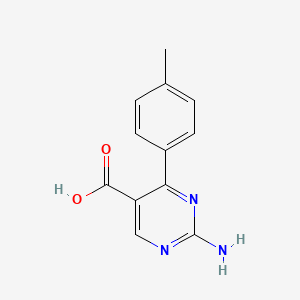
![3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid](/img/structure/B7961031.png)
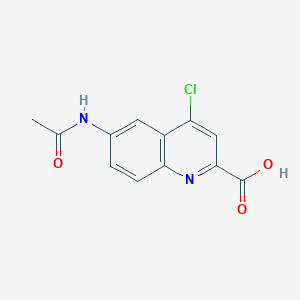
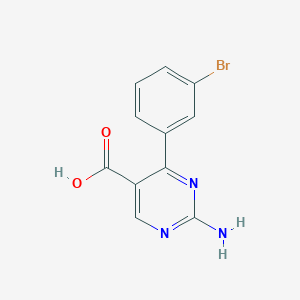
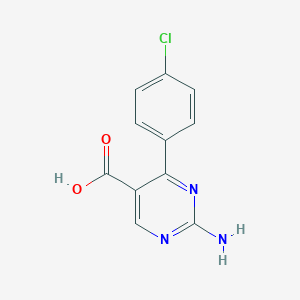
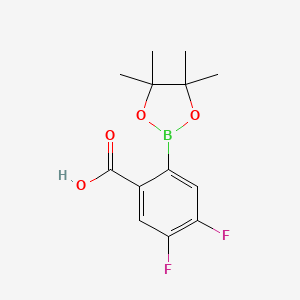
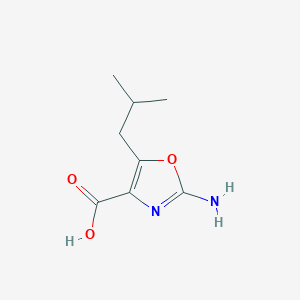
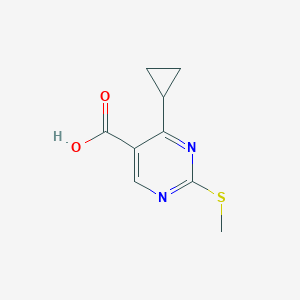
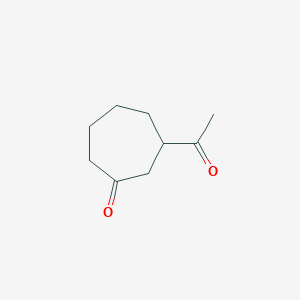
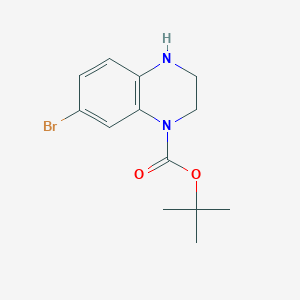
![5-Azaspiro[2.4]heptan-1-amine](/img/structure/B7961094.png)
![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B7961097.png)
![Spiro[3.5]nonan-2-ylmethanol](/img/structure/B7961101.png)
